リゾール塩酸塩

概要

説明

科学的研究の応用

Riluzole hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of benzothiazole derivatives.

Biology: Investigated for its neuroprotective effects in various models of neurodegenerative diseases.

Medicine: Primarily used in the treatment of ALS and has shown potential in treating other neurological disorders such as spinal cord injury and hereditary ataxias

Industry: Used in the development of new pharmaceuticals targeting neurodegenerative diseases.

作用機序

リルーゾール塩酸塩は、神経細胞の損傷と死を引き起こすプロセスである興奮毒性に関与する神経伝達物質であるグルタミン酸の放出を阻害することにより、その効果を発揮します . これは、損傷した神経細胞に関連するTTX感受性ナトリウムチャネルを選択的に遮断します . さらに、リルーゾールは、カイネートおよびNMDA受容体を阻害し、アロステリック結合部位を介してGABA_A受容体を増強することが報告されています . これらの作用は、神経細胞の興奮性を低下させ、グルタミン酸誘発性毒性を防ぐことにより、その神経保護作用に寄与しています .

類似の化合物との比較

類似の化合物

エダラボン: フリーラジカルスカベンジャーとして作用する、ALSの治療にも使用される別の薬剤です.

ガバペンチン: 神経性疼痛に使用され、いくつかの神経保護作用を持っています.

メマンチン: アルツハイマー病の治療に使用されるNMDA受容体拮抗薬です.

リルーゾール塩酸塩の独自性

リルーゾール塩酸塩は、グルタミン酸拮抗薬としての作用機序と、神経細胞損傷に関与する複数の経路を阻害する能力において、独自性があります . 他の類似の化合物とは異なり、リルーゾールはTTX感受性ナトリウムチャネルを特異的に標的にし、より広範囲の神経保護効果を持っています .

Safety and Hazards

Riluzole is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . This suggests that Riluzole has potential future directions in the field of cancer treatment .

生化学分析

Biochemical Properties

Riluzole hydrochloride interacts with various enzymes and proteins, primarily those involved in the regulation of glutamate, a key neurotransmitter in the brain . It acts as a sodium channel blocker and can also inhibit GABA uptake .

Cellular Effects

Riluzole hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of glutamate receptors and sodium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Riluzole hydrochloride involves blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels . These actions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Riluzole hydrochloride can change over time. Studies have shown that it has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Riluzole hydrochloride vary with different dosages in animal models. It has been shown to suppress glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg .

Metabolic Pathways

Riluzole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the regulation of glutamate and GABA, influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role in modulating glutamate receptors and sodium channels, it is likely to be found in areas of the cell where these structures are present .

準備方法

合成経路と反応条件

リルーゾール塩酸塩は、2-アミノベンゾチアゾールとトリフルオロメトキシベンゼンの反応を含む複数段階のプロセスによって合成されます . 反応条件は、通常、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド(DMF)などの有機溶媒の使用を伴います。 反応は、酸化やその他の副反応を防ぐために、不活性雰囲気下で行われます .

工業的製造方法

工業的な環境では、リルーゾール塩酸塩の製造は、実験室と同じ反応条件を用いて大規模合成が行われます。 プロセスは、高収率と高純度のために最適化されており、最終製品の一貫性と安全性を確保するために、厳格な品質管理対策が講じられています .

化学反応解析

反応の種類

リルーゾール塩酸塩は、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

酸化: スルホキシドおよびスルホン誘導体.

還元: アミン誘導体.

置換: さまざまな置換ベンゾチアゾール誘導体.

科学研究への応用

リルーゾール塩酸塩は、幅広い科学研究に応用されています。

化学反応の分析

Types of Reactions

Riluzole hydrochloride undergoes various chemical reactions, including:

Oxidation: Riluzole can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: The compound can be reduced to form its corresponding amine derivatives.

Substitution: Riluzole can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

類似化合物との比較

Similar Compounds

Edaravone: Another drug used to treat ALS, which acts as a free radical scavenger.

Gabapentin: Used for neuropathic pain and has some neuroprotective properties.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness of Riluzole Hydrochloride

Riluzole hydrochloride is unique in its mechanism of action as a glutamate antagonist and its ability to inhibit multiple pathways involved in neuronal damage . Unlike other similar compounds, riluzole specifically targets TTX-sensitive sodium channels and has a broader range of neuroprotective effects .

特性

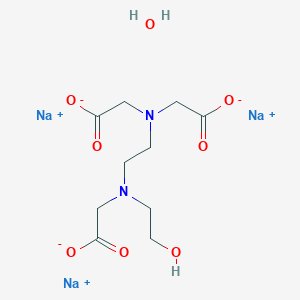

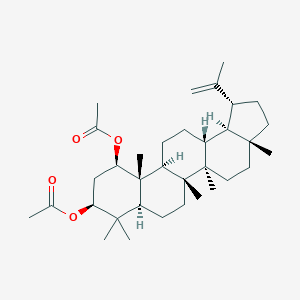

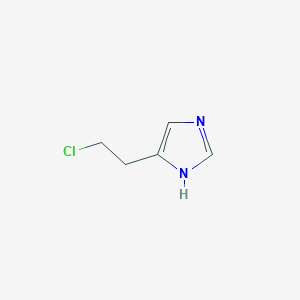

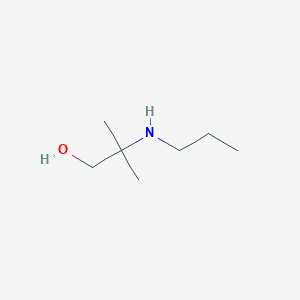

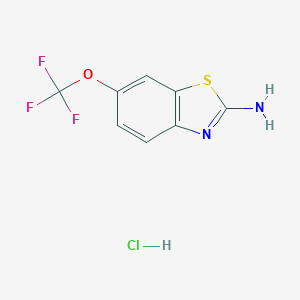

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAOELIJQRYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?

A1: Riluzole hydrochloride exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with riluzole hydrochloride prior to cisplatin administration. [] Transmission electron microscopy further revealed that riluzole hydrochloride helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []

Q2: Are there any analytical methods available to assess the quality and purity of Riluzole hydrochloride in pharmaceutical formulations?

A3: Yes, several analytical methods have been developed and validated for characterizing Riluzole hydrochloride in both bulk form and pharmaceutical dosage forms. [, ] These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。